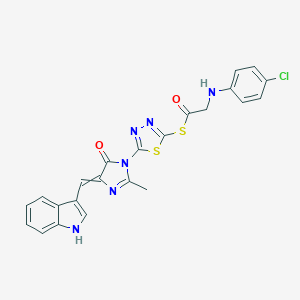

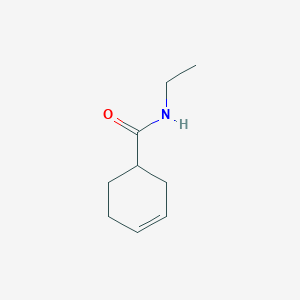

N-ethylcyclohex-3-ene-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethylcyclohex-3-ene-1-carboxamide, also known as etomidate, is a short-acting intravenous anesthetic agent that is widely used in clinical settings. It was first synthesized in 1964 and has since gained popularity due to its favorable properties such as rapid onset, short duration of action, and minimal cardiovascular and respiratory effects.

Mecanismo De Acción

Etomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA on neuronal activity. This leads to a decrease in neuronal excitability and ultimately results in sedation and anesthesia.

Biochemical and Physiological Effects:

Etomidate has minimal effects on cardiovascular and respiratory function, making it a preferred choice in patients with compromised cardiac or pulmonary function. However, it has been shown to suppress the adrenal gland's ability to produce cortisol, leading to transient adrenal suppression. This effect is generally well-tolerated in healthy individuals but may be of concern in critically ill patients.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Etomidate has several advantages for use in laboratory experiments. Its rapid onset and short duration of action make it ideal for studying the effects of anesthesia on various physiological processes. However, its effects on adrenal function may limit its use in studies involving stress responses or the hypothalamic-pituitary-adrenal axis.

Direcciones Futuras

Future research on N-ethylcyclohex-3-ene-1-carboxamide may focus on developing new analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, studies may investigate the potential neuroprotective effects of this compound and its role in preventing or treating neurological disorders. Finally, research may focus on developing new formulations of this compound for use in clinical settings, such as transdermal patches or oral formulations.

Métodos De Síntesis

Etomidate is synthesized through the reaction of 2-ethyl-1,3-hexanediol with phosgene, followed by the reaction with ammonia to form N-(2-ethyl-1,3-hexanediyl)iminodiacetic acid. The resulting compound is then treated with sodium ethoxide to form the final product, N-ethylcyclohex-3-ene-1-carboxamide.

Aplicaciones Científicas De Investigación

Etomidate has been extensively studied for its use as an anesthetic agent in clinical settings. However, it has also been used in scientific research to investigate its effects on various physiological and biochemical processes. For example, N-ethylcyclohex-3-ene-1-carboxamide has been used to study the effects of anesthesia on the brain and its potential neuroprotective effects. It has also been used to investigate the role of GABA receptors in the central nervous system and their modulation by this compound.

Propiedades

Número CAS |

126832-89-1 |

|---|---|

Fórmula molecular |

C9H15NO |

Peso molecular |

153.22 g/mol |

Nombre IUPAC |

N-ethylcyclohex-3-ene-1-carboxamide |

InChI |

InChI=1S/C9H15NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3,(H,10,11) |

Clave InChI |

GGHFGYPNSMVIAP-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C1CCC=CC1 |

SMILES canónico |

CCNC(=O)C1CCC=CC1 |

Sinónimos |

3-Cyclohexene-1-carboxamide,N-ethyl-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)

![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)